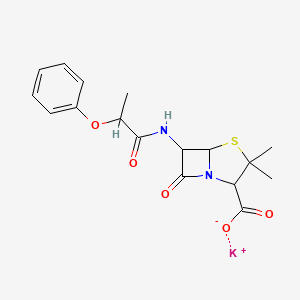
Phenethicillin (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethicillin (potassium) is a penicillin antibiotic that is used to treat various bacterial infections. It is an oral penicillin, which means it is taken by mouth and is effective against a range of bacterial infections, particularly those affecting the respiratory tract, skin, and soft tissues . Phenethicillin works by inhibiting the synthesis of bacterial cell walls, which ultimately leads to the death of the bacteria .
准备方法
Synthetic Routes and Reaction Conditions
Phenethicillin is synthesized through a series of chemical reactions starting from the penicillin nucleus, 6-aminopenicillanic acid (6-APA)This is typically achieved through acylation reactions using phenoxyacetic acid derivatives .
Industrial Production Methods
In industrial settings, the production of phenethicillin involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the desired side chain. The final product is then purified and formulated as the potassium salt for oral administration .
化学反应分析
Types of Reactions
Phenethicillin undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring of phenethicillin can be hydrolyzed by β-lactamase enzymes produced by certain bacteria, rendering the antibiotic ineffective.
Oxidation and Reduction: Phenethicillin can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: The phenoxyethyl side chain can be modified through substitution reactions to produce derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.
Oxidation and Reduction: Can be carried out using standard oxidizing and reducing agents under controlled conditions.
Substitution: Requires appropriate nucleophiles and electrophiles, often under acidic or basic conditions.
Major Products Formed
Hydrolysis: Produces penicilloic acid derivatives.
Oxidation and Reduction: Produces various oxidized or reduced forms of phenethicillin.
Substitution: Produces phenethicillin derivatives with modified side chains.
科学研究应用
Phenethicillin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of β-lactam antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new formulations and delivery methods for antibiotics.
作用机制
Phenethicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death of the bacteria .
相似化合物的比较
Phenethicillin is similar to other penicillin antibiotics, such as:
Penicillin V: Both are oral penicillins with similar antibacterial spectra, but phenethicillin has slightly different pharmacokinetic properties.
Penicillin G: Unlike phenethicillin, penicillin G is not acid-stable and must be administered parenterally.
Propicillin and Phenbenicillin: These are also phenoxypenicillins but are less commonly used due to lower antibacterial activity.
Phenethicillin’s uniqueness lies in its oral bioavailability and effectiveness against a broad range of bacterial infections, making it a valuable antibiotic in clinical practice .
属性
IUPAC Name |
potassium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNNUPLFAPCFD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19KN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
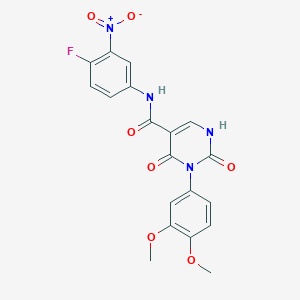

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
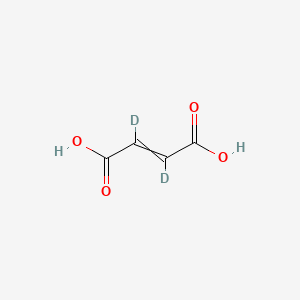


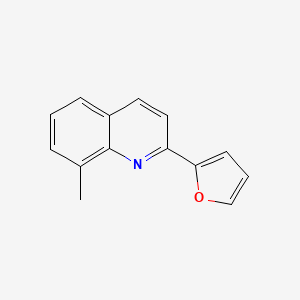

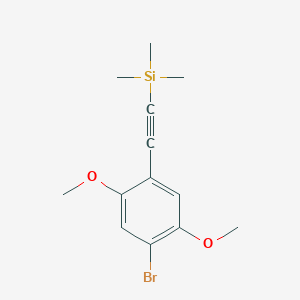
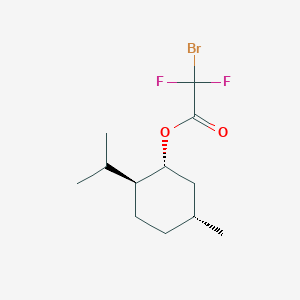
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
